Styrylglyoxal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-oxo-4-phenylbut-3-enal |
InChI |
InChI=1S/C10H8O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-8H |
InChI Key |
PBPWOWKXFXYSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Styrylglyoxal and Its Derivatives
Established Synthetic Routes and Their Mechanistic Underpinnings for Styrylglyoxal
The traditional synthesis of this compound, an α,β-unsaturated 1,2-dicarbonyl compound, relies predominantly on the oxidation of suitable precursors. These methods have been refined over time to improve yields and selectivity.
Liquid Phase Oxidation Techniques for this compound Synthesis
Liquid phase oxidation represents a cornerstone for the synthesis of aryl glyoxals, including this compound. This approach involves the oxidation of an activated methylene (B1212753) group adjacent to a carbonyl function. A common strategy is the oxidation of aryl methyl ketones. For instance, the oxidation of acetophenone (B1666503) derivatives in the liquid phase serves as a direct precedent for this compound synthesis. researchgate.net Various oxidizing agents can be employed, often in solvents like dioxane or aqueous ethanol, at elevated temperatures. researchgate.net
The mechanism typically involves the enolization of the ketone to form an enol or enolate, which is the species susceptible to attack by the oxidant. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding carboxylic acid. nih.gov Heterogeneous catalysts, such as supported transition metals, have been explored to facilitate these oxidations under milder conditions, offering advantages in catalyst recovery and product selectivity. d-nb.inforsc.org The use of bimetallic catalysts, for example, has been shown to enhance activity and resistance to catalyst poisoning in various liquid phase oxidation reactions. d-nb.info
Table 1: Comparison of Selected Liquid Phase Oxidation Conditions for Aryl Ketones
| Precursor | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Selenium Dioxide | Dioxane/Water | 90 | >98 | researchgate.net |
| Acetophenone | Nitric Acid / SeO₂ (cat.) | Dioxane/Water | 90 | Attractive | researchgate.net |
| Cyclohexene | Co-N-C | Acetonitrile | 80 | 80 (Conversion) | d-nb.info |
| D-Sorbitol | O₂ / Au-Pd/C | Water | 60 | High Rate | d-nb.info |
Selenous Acid Oxidation Pathways (e.g., from Benzalacetone) for this compound Production
A highly effective and specific method for producing α-diketones from α,β-unsaturated ketones like benzalacetone (a chalcone) is through oxidation with selenium(IV) oxide (SeO₂), which forms selenous acid (H₂SeO₃) in situ, particularly in the presence of water. nih.govekb.eg Benzalacetone, which possesses the core structure of this compound's precursor, is an ideal substrate for this transformation.
The mechanism of this oxidation is well-elucidated and distinct from simple methylene oxidation. It proceeds through a two-step sequence involving an initial ene reaction between the alkene and selenium dioxide. nih.gov This is followed by a rsc.orgnsf.gov-sigmatropic rearrangement of the intermediate allylseleninic acid. nih.govacs.org Subsequent hydrolysis of the resulting selenium(II) acid ester yields the desired α-dicarbonyl product, this compound, and elemental selenium. nih.gov This pathway is highly selective for the α-carbon of the enone system, preserving the styryl moiety. The reaction is typically conducted in solvents like dioxane or acetic acid. nih.gov
Table 2: Examples of Selenous Acid Oxidation for α-Diketone Synthesis
| Substrate Type | Product Type | Key Mechanistic Steps | Common Solvents | Reference |
| Enolizable Ketones | α-Diketones | Enolization, α-oxidation | Dioxane, Acetic Acid | nih.gov |
| Arylidene Acetophenones (Chalcones) | α-Diketones / Other Products* | α-oxidation, Dehydrogenation | Dioxane, Acetic Acid | nih.gov |
| Olefins (general) | Allylic Alcohols | Ene reaction, rsc.orgnsf.gov-sigmatropic rearrangement | Various | nih.govacs.org |
*The reaction outcome can depend on the substituents present on the aromatic rings. nih.gov
Innovative Approaches and Novel Synthetic Routes for this compound Analogs and Scaffolds
Modern synthetic chemistry seeks to overcome the limitations of traditional methods, focusing on sustainability, efficiency, and the generation of molecular diversity.
Electrocatalytic Strategies in this compound Derivative Synthesis
Electrocatalysis is emerging as a powerful and green technology in organic synthesis. rsc.orgnih.gov It replaces harsh chemical oxidants with electrons, offering high levels of control over reaction conditions and minimizing waste. rsc.org For the synthesis of this compound derivatives, electrocatalysis can be applied to achieve selective oxidations under exceptionally mild conditions. nih.gov The process involves the use of a redox-active mediator that shuttles electrons between the electrode and the substrate, enabling transformations that might otherwise require stoichiometric, toxic reagents. nih.gov
This strategy is particularly promising for generating libraries of this compound analogs, as the reaction can be finely tuned by adjusting the applied potential. For example, the electrocatalytic Achmatowicz reaction, used to synthesize hydropyranones from furfuryl alcohols, demonstrates the power of this approach in complex molecular synthesis from biomass-derived materials. nih.gov Such principles can be extended to the oxidation of styryl-type precursors, potentially tolerating a wide range of functional groups that would be sensitive to conventional chemical oxidants. nih.govrsc.org
Continuous Flow Chemistry Applications for Enhanced this compound Synthesis Efficiency
Continuous flow chemistry has revolutionized chemical manufacturing by moving reactions from traditional batch reactors to continuously flowing streams within microreactors or tube reactors. innovation.cascielo.br This technology offers significant advantages for the synthesis of this compound, especially for oxidation reactions which are often exothermic and can pose safety risks on a large scale. rsc.org
Table 3: Conceptual Comparison of Batch vs. Continuous Flow for this compound Synthesis via Oxidation
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Poor, risk of hotspots | Excellent, precise control |
| Safety | Higher risk with exothermic reactions | Inherently safer, small reaction volume |
| Scalability | Challenging, requires re-optimization | Straightforward, "scaling out" by running longer |
| Reaction Time | Often hours | Can be reduced to minutes |
| Process Control | Limited | High precision and automation potential |
| Yield/Selectivity | Often lower due to side reactions | Typically higher and more consistent |
Multicomponent Reactions (MCRs) and Domino Processes in this compound Chemistry
The unique bifunctional nature of this compound, containing both an aldehyde and a ketone, makes it an exceptionally valuable building block for multicomponent reactions (MCRs). rsc.orgrsc.org MCRs are convergent processes where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each starting material. organic-chemistry.orgfrontiersin.org This strategy is highly atom-economical and allows for the rapid generation of molecular diversity, which is crucial in drug discovery. nih.gov Aryl glyoxals are known to be prime substrates for MCRs, leading to a wide array of oxygen-containing heterocycles. rsc.orgrsc.org
Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that occur sequentially in one pot without isolating intermediates. beilstein-journals.orgnih.goviupac.org A reaction involving this compound could be designed where one of the carbonyl groups reacts first, creating new functionality that then triggers a subsequent intramolecular cyclization or reaction, leading to complex heterocyclic scaffolds in a single, efficient step. iupac.orge-bookshelf.de
Stereoselective and Asymmetric Synthesis in this compound Chemistry
The synthesis of this compound and its derivatives with high levels of stereocontrol is a significant challenge in organic chemistry, driven by the need for enantiomerically pure building blocks for various applications. Stereoselective and asymmetric synthesis aims to control the formation of specific stereoisomers, which can be either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). researchgate.netsigmaaldrich.com This control is crucial as different stereoisomers of a molecule often exhibit distinct biological activities. researchgate.net Methodologies to achieve this include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. researchgate.netsigmaaldrich.comuniurb.it
A key reaction in this context is the asymmetric aldol (B89426) reaction, which is one of the most powerful methods for forming carbon-carbon bonds in an enantioselective manner. nih.govnih.gov Arylglyoxals, a class of compounds to which this compound belongs, are effective electrophiles in these reactions, leading to valuable chiral 2-hydroxy-1,4-dicarbonyl compounds. nih.gov
Detailed Research Findings
Recent research has demonstrated highly stereoselective methods for the synthesis of derivatives that are structurally analogous to those of this compound. A notable example is the organocatalytic asymmetric aldol reaction between arylglyoxal monohydrates and hydroxyacetone. This reaction, catalyzed by a quinine-derived primary amine, produces anti-2,3-dihydroxy-1,4-diones with high yields, diastereoselectivities, and enantioselectivities. nih.gov
The reaction's success is attributed to the catalyst's ability to create a chiral environment that directs the approach of the nucleophile (hydroxyacetone enamine) to the electrophile (arylglyoxal), favoring the formation of one stereoisomer over others. nih.gov The general mechanism for this type of amine-catalyzed aldol reaction involves the formation of an enamine from the ketone and the chiral amine catalyst, which then reacts with the aldehyde. nih.gov
The following data table summarizes the results for the synthesis of various 2,3-dihydroxy-1,4-diones from different arylglyoxals, which serve as a model for the reactivity of this compound.
Table 1: Stereoselective Aldol Reaction of Arylglyoxals with Hydroxyacetone. nih.gov
This data illustrates that the methodology is robust for a variety of arylglyoxals, consistently affording the anti-diastereomer in high enantiomeric excess. nih.gov The electronic nature of the substituent on the aromatic ring has a minor influence on the stereochemical outcome. nih.gov
Another important strategy in asymmetric synthesis is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. Atroposelective synthesis, which deals with stereoisomerism arising from restricted rotation about a single bond, has also been applied to styrene (B11656) derivatives. For instance, organocatalytic atroposelective synthesis of axially chiral aldehyde-containing styrenes has been achieved through a dynamic kinetic resolution process, yielding products with high enantioselectivity. nih.gov
The following table presents data on the use of different chiral phosphonium (B103445) salt catalysts in the synthesis of axially chiral styrenes, demonstrating the critical role of the catalyst structure in achieving high stereoselectivity.
Table 2: Catalyst Optimization for Atroposelective Synthesis of Axially Chiral Styrenes. nih.gov
These findings underscore the power of modern synthetic methodologies to control the three-dimensional arrangement of atoms with a high degree of precision, which is directly applicable to the synthesis of complex chiral molecules like this compound derivatives.
Elucidation of Reaction Mechanisms Pertaining to Styrylglyoxal
Mechanistic Investigations of Cyclization Reactions Involving Styrylglyoxal
The structural framework of this compound, possessing both electrophilic carbonyl centers and a reactive styryl group, makes it a candidate for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. While direct mechanistic studies on this compound are not extensively documented, its reactivity can be inferred from well-established cyclization reactions of analogous compounds.
One such relevant transformation is the Bischler-Napieralski reaction , a method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. jk-sci.comnrochemistry.comorganic-chemistry.orgslideshare.net Should this compound first react with an appropriate amine to form a β-arylethylamide derivative, it could undergo an intramolecular electrophilic substitution. The reaction is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org The mechanism is believed to proceed through one of two primary pathways: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding via a nitrilium ion intermediate before the final cyclization step. nrochemistry.com For substrates with electron-donating groups on the aromatic ring, the reaction is generally more facile. jk-sci.com In a fascinating deviation from the expected outcome, a styrylacetamide derivative under Bischler-Napieralski conditions was found to yield a carbazole (B46965) product through a complex cascade mechanism, highlighting the potential for unexpected reactivity. nih.gov
Another potential cyclization pathway for this compound derivatives is the Nazarov cyclization . This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to produce a cyclopentenone. wikipedia.org A derivative of this compound that fits this structural motif could be susceptible to this transformation. The mechanism is initiated by the activation of the ketone by a Lewis or protic acid, generating a pentadienyl cation which then undergoes electrocyclization. wikipedia.org
Furthermore, the Madelung synthesis , which produces indoles via the intramolecular cyclization of N-phenylamides at high temperatures with a strong base, could also be a potential reaction pathway for appropriately substituted this compound derivatives. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position on the ortho-substituent, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org
Studies on the Formation Mechanisms of Schiff Bases with this compound
The formation of Schiff bases, or imines, is a fundamental reaction of carbonyl compounds, and the dicarbonyl nature of this compound presents interesting mechanistic considerations. A Schiff base is characterized by a carbon-nitrogen double bond and is typically formed through the condensation of a primary amine with an aldehyde or ketone. byjus.comtsijournals.com
The generally accepted mechanism for Schiff base formation is a two-step process:
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on one of the electrophilic carbonyl carbons of this compound. This leads to the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. tsijournals.comlibretexts.org
Dehydration: The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable imine. This step is typically the rate-determining step and is often catalyzed by acid. libretexts.org
The pH of the reaction medium is a critical factor. A moderately acidic environment (around pH 5) is often optimal because it provides enough protons to facilitate the dehydration of the carbinolamine without excessively protonating the amine nucleophile, which would render it non-reactive. libretexts.org
In the case of this compound, the presence of two carbonyl groups—an aldehyde and a ketone—offers the potential for the formation of mono- or di-Schiff bases, depending on the stoichiometry and reaction conditions. The aldehyde carbonyl is generally more reactive towards nucleophilic attack than the ketone carbonyl due to reduced steric hindrance and greater electrophilicity. Therefore, the initial reaction is expected to occur at the aldehyde position. Subsequent reaction at the ketone position would lead to a di-imine.
Table 1: Key Steps in Schiff Base Formation with this compound
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of a primary amine on the more reactive aldehyde carbonyl of this compound. | Mono-carbinolamine |
| 2 | Acid-catalyzed dehydration of the mono-carbinolamine. | Mono-Schiff base (at the aldehyde position) |
| 3 | Nucleophilic attack of a second primary amine on the ketone carbonyl. | Di-carbinolamine intermediate |
| 4 | Acid-catalyzed dehydration of the di-carbinolamine intermediate. | Di-Schiff base |
Advanced Mechanistic Elucidation of this compound Interactions with Biomolecules
This compound's high reactivity makes it a potent modifier of biological macromolecules, a process implicated in various physiological and pathological conditions. The mechanisms of these interactions, particularly with proteins, are of significant scientific interest.
The guanidino group, present in molecules like creatine (B1669601) and the side chain of the amino acid arginine, is a key target for α-dicarbonyl compounds. Studies on the reaction of glyoxal (B1671930) and methylglyoxal (B44143) with arginine and creatine provide a strong model for understanding the interaction of this compound with these moieties. nih.govresearchgate.net
The reaction of an α-dicarbonyl with the guanidino group of arginine has been shown to primarily yield hydroimidazolone derivatives. researchgate.net Similarly, creatine has been demonstrated to be an effective scavenger of methylglyoxal under physiological conditions, forming a hydroimidazolone adduct.
The proposed mechanism for the reaction of this compound with the guanidino group of creatine would likely follow a similar pathway:
Initial Adduct Formation: One of the carbonyl groups of this compound reacts with a terminal nitrogen of the guanidino group to form a carbinolamine.
Cyclization: An intramolecular cyclization occurs, involving the other terminal nitrogen of the guanidino group attacking the second carbonyl of the this compound moiety, forming a dihydroxyimidazolidine ring.
Dehydration and Rearrangement: Subsequent dehydration and rearrangement lead to the formation of a stable hydroimidazolone derivative of creatine.
This trapping of reactive dicarbonyls by creatine may represent a protective mechanism against the formation of advanced glycation end products (AGEs).
Protein glycation is a non-enzymatic post-translational modification that can alter the structure and function of proteins. researchgate.netnih.govnih.gov The reaction is initiated by the covalent attachment of a reducing sugar or, more rapidly, a reactive dicarbonyl compound like this compound, to a free amino group on a protein. researchgate.net The primary targets for glycation on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. nih.gov The guanidino group of arginine is also a significant reaction site. nih.govresearchgate.netplos.orgnih.gov
The general mechanism of protein modification by this compound is proposed as follows:
Schiff Base Formation: The reaction begins with the nucleophilic attack of a protein's free amino group (e.g., from a lysine residue) on one of the carbonyl carbons of this compound, forming a reversible Schiff base. researchgate.net
Amadori Rearrangement: The Schiff base can undergo rearrangement to form a more stable ketoamine, known as an Amadori product.
Formation of Advanced Glycation End Products (AGEs): Over time, the Amadori products undergo a series of irreversible reactions, including dehydration, oxidation, and cyclization, to form a heterogeneous group of compounds known as AGEs. researchgate.net These AGEs can form cross-links between protein chains, leading to aggregation and loss of protein function. mdpi.com
Studies with glyoxal have shown that arginine is the primary reaction partner in the absence of other nucleophiles like cysteine. However, in the presence of cysteine, the reactivity shifts towards lysine, leading to the formation of carboxymethyllysine. nih.gov This suggests that the cellular environment can significantly influence the specific products of glycation by this compound. The accumulation of these AGEs is implicated in the pathology of various diseases, including diabetes and neurodegenerative disorders. plos.org
Table 2: Potential Glycation Products of this compound with Amino Acid Residues
| Amino Acid Residue | Reactive Group | Initial Product | Final Product Class |
| Lysine | ε-amino group | Schiff base | Advanced Glycation End products (AGEs), e.g., carboxymethyl-lysine analogs |
| Arginine | Guanidino group | Dihydroxyimidazolidine | Hydroimidazolones |
| N-terminus | α-amino group | Schiff base | Advanced Glycation End products (AGEs) |
Radical-Mediated Transformation Pathways of this compound Analogs (e.g., with Hydroxyl Radicals)
In biological systems and atmospheric chemistry, this compound and its analogs can be subject to radical-mediated transformations, particularly by highly reactive species like the hydroxyl radical (•OH). The hydroxyl radical can react with organic molecules through addition to double bonds or hydrogen abstraction. scielo.org.mx
For a this compound analog like cinnamaldehyde, the reaction with hydroxyl radicals can proceed via several pathways:
Addition to the Alkene: The hydroxyl radical can add to the carbon-carbon double bond of the styryl group. This addition can occur at either the α- or β-carbon, leading to the formation of two different radical intermediates. These radicals can then undergo further reactions, such as reaction with molecular oxygen to form peroxy radicals, which can lead to a variety of oxygenated products, including epoxides. mdpi.com
Addition to the Carbonyl: The hydroxyl radical can also add to the carbonyl carbon of the aldehyde group, forming an alkoxy radical. scielo.org.mx
Hydrogen Abstraction: Abstraction of the aldehydic hydrogen is another possible reaction pathway, leading to the formation of an acyl radical. scielo.org.mx
Computational studies on the reaction of hydroxyl radicals with formaldehyde (B43269) have shown that both hydrogen abstraction and •OH addition are possible, with the former being more favorable in the gas phase. scielo.org.mx The presence of the conjugated system in this compound would likely favor addition to the double bond. The specific products formed would depend on the subsequent reactions of the initial radical adducts, which can be influenced by the presence of other molecules like oxygen. Radical-mediated processes can lead to the degradation of the parent molecule or the formation of new, potentially more complex, products. ua.esmdpi.com
Advanced Derivatization Chemistry of Styrylglyoxal for Analytical Applications
Fundamental Principles and Methodologies of Styrylglyoxal Derivatization for Enhanced Detectability
The primary goal of derivatizing this compound is to convert its polar and reactive carbonyl groups into less polar, more volatile, and more thermally stable functional groups. chromatographyonline.comphenomenex.comresearchgate.net This transformation is fundamental for successful analysis by gas chromatography-mass spectrometry (GC-MS). chromatographyonline.com Without derivatization, polar compounds like this compound tend to decompose in the hot GC injector port and exhibit strong interactions with the chromatographic column, leading to poor peak shape, low sensitivity, and inaccurate quantification. gcms.czthermofisher.com
The fundamental principles behind derivatizing this compound for enhanced detectability involve:
Masking Active Hydrogens: In aqueous solutions or in the presence of hydroxyl groups, this compound can exist in hydrated forms with active hydrogen atoms. These active hydrogens are primary targets for derivatization reactions. phenomenex.com
Increasing Volatility: By replacing polar functional groups with non-polar derivatives, intermolecular forces such as hydrogen bonding are minimized. This reduction in polarity leads to an increase in the analyte's vapor pressure, making it sufficiently volatile for GC analysis. chromatographyonline.comphenomenex.com
Improving Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC separation, preventing on-column degradation and ensuring that the analyte reaches the detector intact. nih.govnih.gov
Enhancing Detector Response: Derivatization can introduce specific chemical moieties that are highly responsive to certain detectors. For instance, introducing fluorinated groups can dramatically increase the sensitivity of an electron capture detector (ECD). researchgate.net
Methodologies for derivatizing α-dicarbonyls like this compound typically involve reactions such as silylation, acylation, or alkylation, often targeting the carbonyl groups directly or their hydrated forms. gcms.czresearchgate.net A common strategy is a two-step approach where the carbonyl groups are first converted to oximes, followed by silylation of any remaining polar groups to ensure comprehensive derivatization. researchgate.netcopernicus.org
Specific Derivatization Reagents and Optimized Protocols for this compound
The choice of derivatization reagent is critical and depends on the specific functional groups present in the this compound molecule and the analytical instrumentation being used. gcms.cz For the dicarbonyl moiety in this compound, several classes of reagents are effective.
Silylation is one of the most common derivatization techniques in GC analysis. gcms.cz It involves the replacement of an active hydrogen in a functional group (like -OH, -COOH, -NH, or -SH) with a trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.net This process significantly reduces the polarity and increases the volatility of the analyte. nih.gov For this compound, silylation would target the hydroxyl groups of its hydrated form.
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). phenomenex.comtcichemicals.com MSTFA is a powerful silylating agent, and its by-products are highly volatile, which prevents interference in the chromatogram. thermofisher.com For complex molecules, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity, especially towards sterically hindered hydroxyl groups. phenomenex.comresearchgate.net
Table 1: Common Silylating Reagents for Derivatization
| Reagent Abbreviation | Full Chemical Name | Primary Target Functional Groups | Key Characteristics |
|---|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2, -SH | Strong silyl (B83357) donor; volatile by-products. phenomenex.com |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2 | Most volatile TMS-amide by-products; very strong silyl donor. thermofisher.com |
| TMSI | N-trimethylsilylimidazole | -OH, Carboxylic Acids | Highly reactive towards hydroxyls and acids; does not derivatize amines. phenomenex.com |
| TMCS | Trimethylchlorosilane | Sterically Hindered -OH | Often used as a catalyst with other silylating agents. phenomenex.com |
A typical protocol for the derivatization of dicarbonyls often involves a two-step process. For example, a sample containing this compound could first be reacted with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oxime derivatives at the carbonyl positions. researchgate.netcopernicus.org Subsequently, a silylating agent like MSTFA is added to derivatize any other polar functional groups, ensuring the entire molecule is amenable to GC analysis. researchgate.net
Alkylation and acylation are alternative derivatization strategies that introduce alkyl or acyl groups, respectively, to modify the analyte's properties. gcms.czresearchgate.net
Alkylation involves replacing an active hydrogen with an alkyl group. researchgate.net In the context of this compound, a key alkylation-type reaction is the formation of oximes using O-alkylhydroxylamine reagents, such as O-methylhydroxylamine HCl. gcms.cz This reaction specifically targets the carbonyl groups of the glyoxal (B1671930) moiety, converting them into less polar and more stable oxime derivatives.
Acylation is the process of introducing an acyl group (R-C=O) into a molecule, typically by reacting it with an acid anhydride (B1165640) or an acyl halide. libretexts.orglibretexts.org For analytes with hydroxyl or amine groups, reagents like trifluoroacetic anhydride (TFAA) are used. researchgate.net The resulting acyl derivatives are less polar and often exhibit excellent chromatographic properties. For this compound, acylation would primarily target any hydroxyl groups present in its structure.
The Friedel-Crafts acylation and alkylation reactions are well-known methods for substituting groups onto an aromatic ring, such as the styryl group in this compound. libretexts.orgstudymind.co.uk However, for the purposes of analytical derivatization prior to GC, these reactions are less common than those targeting the more reactive and polar glyoxal functional group.
Impact of Chemical Derivatization on Chromatographic and Spectrometric Performance in this compound Analysis
The chemical derivatization of this compound has a profound and positive impact on its analysis by chromatographic and spectrometric methods. chromatographyonline.comresearchgate.net The conversion of the polar glyoxal functional groups into stable, non-polar derivatives directly addresses the major challenges associated with its quantification.
One of the most significant benefits of derivatization is the enhancement of analyte volatility. gcms.czphenomenex.com By masking the polar carbonyl and hydroxyl groups, the intermolecular hydrogen bonding that suppresses volatility is eliminated. chromatographyonline.com This allows the derivatized this compound to be readily vaporized in the GC inlet and transported through the column at reasonable temperatures without thermal degradation. nih.govthermofisher.com
Furthermore, derivatization can be tailored to dramatically improve the response of specific detectors. chromatographyonline.com For instance, using a reagent like PFBHA introduces five fluorine atoms per derivatized carbonyl group. The resulting derivative is highly sensitive to an Electron Capture Detector (ECD), which is specifically designed to detect electrophilic compounds. researchgate.net This can lower the limits of detection (LOD) by several orders of magnitude compared to a standard Flame Ionization Detector (FID). For mass spectrometry (MS), derivatives can be chosen to produce characteristic and high-mass fragmentation patterns, aiding in structural confirmation and improving signal-to-noise ratios. oiv.int
Table 2: Illustrative Impact of Derivatization on Analytical Parameters
| Parameter | This compound (Underivatized) | This compound (Derivatized, e.g., PFBHA-TMS) |
|---|---|---|
| Volatility | Low (Not suitable for GC) | High (Suitable for GC) |
| Thermal Stability | Low (Prone to decomposition) | High (Stable at GC temperatures) |
| Peak Shape | N/A (Does not elute properly) | Symmetrical, sharp |
| Detector Response (ECD) | Very Low / None | Very High |
| Adsorption | High (on injector/column) | Low / Negligible |
Polar analytes like underivatized this compound are prone to irreversible adsorption onto active sites within the GC system, such as the glass liner of the injector or silanol (B1196071) groups on the column surface. gcms.cz This adsorption leads to significant analyte loss, poor quantitative accuracy, and severe peak tailing for any portion of the analyte that does manage to elute. chromatographyonline.com
Derivatization effectively solves this problem by creating a less polar molecule that has minimal interaction with the active sites in the chromatographic system. gcms.czthermofisher.com The resulting derivatized this compound travels through the column with minimal interaction, producing sharp, symmetrical, and well-resolved chromatographic peaks. oiv.int This improvement in peak shape leads directly to better resolution from other components in the sample matrix, more reliable peak integration, and ultimately, more accurate and precise quantitative results. oiv.int
Quantitative Derivatization Methods for this compound in Complex Matrices
The quantitative analysis of this compound in complex matrices, such as biological fluids and environmental samples, presents a significant analytical challenge due to its reactive nature and often low concentrations. Direct analysis is frequently hindered by matrix effects and the compound's inherent instability. chromatographyonline.com Consequently, derivatization is a crucial step to enhance detection sensitivity, improve chromatographic separation, and increase the stability of the analyte. sci-hub.se Various derivatization strategies have been developed, primarily targeting the α-dicarbonyl functionality of this compound. These methods convert this compound into a more readily detectable and stable derivative, suitable for analysis by techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govcdc.gov
A common approach involves the reaction of the dicarbonyl group with reagents that form heterocyclic structures, such as quinoxalines. nih.govoiv.intoiv.int For instance, o-phenylenediamine (B120857) and its derivatives react with α-dicarbonyl compounds to form stable and highly fluorescent quinoxaline (B1680401) derivatives. nih.gov This method has been successfully applied to the analysis of other dicarbonyls in complex samples like wine, where the reaction is typically carried out at a controlled pH and temperature to ensure optimal derivatization yield. oiv.intoiv.int The resulting quinoxaline derivatives can be analyzed by HPLC with UV or fluorescence detection, or by GC-mass spectrometry (GC-MS). oiv.intoiv.int
Another widely used class of derivatization reagents is the Girard reagents, particularly Girard's Reagent T (GirT). researchgate.netresearchgate.netnih.govnih.gov These reagents contain a hydrazide group that reacts with carbonyl compounds to form hydrazones. nih.gov The key feature of Girard reagents is the presence of a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the derivative. nih.gov This pre-charged nature significantly enhances the ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to improved sensitivity for quantitative analysis. nih.gov The reaction with GirT is typically rapid, often reaching completion within minutes under mild acidic or alkaline conditions. researchgate.netresearchgate.net
Isotope-coding derivatization (ICD) strategies have also emerged as a powerful tool for the quantitative profiling of dicarbonyl compounds. acs.org This approach utilizes isotopically labeled derivatization reagents to introduce a specific mass tag to the analyte. By comparing the signal intensities of the light and heavy isotope-labeled derivatives, precise and accurate quantification can be achieved, effectively minimizing matrix effects. acs.org
The choice of the derivatization method and the subsequent analytical technique depends on the specific requirements of the analysis, including the nature of the matrix, the expected concentration range of this compound, and the available instrumentation. Optimization of reaction conditions such as pH, temperature, reaction time, and reagent concentration is critical to ensure complete and reproducible derivatization for accurate quantification. nih.govresearchgate.net
Research Findings on Derivatization Methods for α-Dicarbonyls
While specific studies focusing exclusively on this compound are limited, research on analogous α-dicarbonyl compounds provides valuable insights into effective quantitative derivatization methods applicable to complex matrices.
Table 1: Derivatization Reagents for α-Dicarbonyl Analysis
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique(s) | Key Advantages |
| o-Phenylenediamine | α-Dicarbonyl | Quinoxaline | HPLC-UV, GC-MS, GC-NPD nih.govoiv.intoiv.int | Forms stable, UV-active, and fluorescent derivatives. nih.govoiv.int |
| Girard's Reagent T (GirT) | Carbonyl (Aldehyde/Ketone) | Hydrazone | Spectrophotometry, LC-MS/MS researchgate.netresearchgate.netnih.gov | Introduces a pre-charged moiety for enhanced MS sensitivity. nih.gov |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (Aldehyde/Ketone) | Oxime | GC-MS researchgate.net | Forms stable derivatives suitable for GC analysis. |
| 4-Nitro-1,2-phenylenediamine | α-Dicarbonyl | Nitroquinoxaline | HPLC-DAD researchgate.net | Provides strong chromophore for UV detection. |
| O-tert-butyl-hydroxylamine hydrochloride (TBOX) | Carbonyl (Aldehyde/Ketone) | Oxime | GC-MS nih.gov | Effective for aqueous reactions and gas-phase sampling. nih.gov |
Table 2: Performance of Selected Derivatization Methods in Complex Matrices
| Analyte(s) | Matrix | Derivatization Method | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Diacetyl, 2,3-pentanedione, etc. | Air (collected on silica (B1680970) gel) | On-tube derivatization with o-phenylenediamine | GC-NPD | LOD: 5-10 ng/sample | nih.gov |
| Glyoxal, Methylglyoxal (B44143), Diacetyl | Wine | 1,2-Diaminobenzene | HPLC-UV | LOQ for Diacetyl: ~0.05 mg/L | oiv.int |
| Glyoxal, Methylglyoxal, Diacetyl | Plasma | O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBOA) | GC/MS | Not specified, but effective for quantification. | researchgate.netnih.gov |
| Glyoxal | - | Girard-T reagent | Spectrophotometry | As little as 5 nmol can be measured accurately. | researchgate.netresearchgate.net |
| Glyoxal, Methylglyoxal, etc. | - | 4-Nitro-1,2-phenylenediamine | HPLC-DAD | LOD: 41-75 ng/mL | researchgate.net |
These studies demonstrate the successful application of derivatization techniques for the quantitative analysis of α-dicarbonyls in various complex matrices. The derivatization with o-phenylenediamine and its analogues followed by chromatographic analysis is a well-established and robust method. nih.govoiv.intoiv.int The use of Girard's Reagent T offers a highly sensitive approach, particularly when coupled with mass spectrometry, due to the formation of permanently charged derivatives. nih.gov The development of methods like on-tube derivatization for air sampling highlights the adaptability of these chemical strategies to different sample types and analytical workflows. nih.gov
Computational Studies and Theoretical Modeling of Styrylglyoxal
Molecular Modeling and Simulation Approaches for Styrylglyoxal Reactivity and Conformation
Molecular modeling and simulation techniques are powerful methods for exploring the conformational landscape and dynamic behavior of molecules. For this compound, understanding its three-dimensional structure is crucial as its conformation directly influences its chemical reactivity and biological interactions.
Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in this compound over time, providing a detailed picture of its flexibility. These simulations can reveal the most stable conformations (i.e., low-energy states) and the energy barriers between them. Key conformational variables for this compound include the torsion angles around the single bonds connecting the phenyl ring, the vinyl group, and the glyoxal (B1671930) moiety. The planarity of the conjugated system is a critical factor for its electronic properties, and simulations can quantify deviations from planarity and their energetic costs.
Table 1: Illustrative Conformational Analysis of this compound This table represents the type of data that would be generated from a computational conformational analysis, showing hypothetical low-energy conformers and their calculated properties.
| Conformer ID | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
| SG-Conf-01 | 180° (s-trans) | 0.00 | 3.5 |
| SG-Conf-02 | 0° (s-cis) | 2.5 | 4.2 |
| SG-Conf-03 | 90° (gauche) | 5.8 | 3.9 |
Quantum Mechanical (QM) Calculations for this compound Reaction Pathway Analysis
Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), provide high-accuracy information about the electronic structure of molecules. These methods are essential for studying chemical reactions, as they can map out the entire reaction pathway, including the structures and energies of reactants, products, transition states, and intermediates.
For this compound, QM calculations can be used to investigate a variety of reactions. Aromatic glyoxals are known for their interesting chemical properties, such as undergoing the Cannizzaro reaction or acting as electrophiles. mdpi.com A reaction pathway analysis for the hydration of this compound, for example, would involve locating the transition state for the nucleophilic attack of a water molecule on one of the carbonyl carbons. The calculated activation energy would provide a quantitative measure of the reaction rate. Such studies are critical for understanding mechanisms in detail and predicting how changes to the molecule's structure would affect its reactivity. alazharpharmacy.com
Furthermore, QM methods can predict various molecular properties, including vibrational frequencies (for comparison with experimental IR spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts, all of which help to characterize the molecule and its reaction products thoroughly.
Table 2: Hypothetical QM Data for a Reaction Pathway of this compound This table illustrates the typical energetic data obtained from a QM reaction pathway calculation, such as the hydration of a carbonyl group.
| Species | Description | Relative Energy (BP86/cc-pVTZ) (kcal/mol) |
| This compound + H₂O | Reactants | 0.0 |
| Transition State (TS1) | Water attacking the aldehyde carbon | +15.2 |
| Hydrated Intermediate | Gem-diol product | -4.5 |
In Silico Screening and Ligand-Protein Interaction Predictions Involving this compound Analogs
In silico screening is a computational technique used extensively in drug discovery to identify molecules that are likely to bind to a specific biological target, typically a protein. nih.gov This process involves the use of molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov
For this compound, which contains structural motifs present in some biologically active compounds, its analogs could be screened against various protein targets. A virtual library of this compound derivatives could be created by computationally modifying its structure (e.g., adding different substituents to the phenyl ring). This library would then be docked into the binding site of a target protein. The results are typically ranked using a scoring function that estimates the binding affinity. This approach allows for the rapid and cost-effective identification of potential lead compounds for further experimental testing. Theoretical models are particularly important for predicting the binding of small molecules to challenging targets like protein-protein interfaces. nih.govcecam.org The dynamic and amphipathic nature of protein surfaces and binding pockets makes computational prediction a key tool. epdf.pub
Table 3: Example of In Silico Screening Results for this compound Analogs This table shows a representative output from a molecular docking study, ranking hypothetical analogs based on their predicted binding affinity to a protein target.
| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | None | -5.8 | HIS-95, PHE-150 |
| SG-Analog-1 (4-OH) | Hydroxyl group at para position | -6.9 | HIS-95, PHE-150, SER-97 (H-bond) |
| SG-Analog-2 (4-Cl) | Chlorine at para position | -6.5 | HIS-95, PHE-150, LEU-148 |
| SG-Analog-3 (3,4-diOH) | Dihydroxyl groups | -7.2 | HIS-95, SER-97, ASP-101 (H-bonds) |
Integration of Machine Learning and Artificial Intelligence in this compound Chemical Research
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and activities from large datasets. These approaches can accelerate discovery by learning complex structure-property relationships without the need for extensive, direct experimentation or computationally expensive simulations. sci-hub.se
In the context of this compound research, ML models could be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models could be developed by training an algorithm on a dataset of this compound analogs and their measured biological activities. The resulting model could then predict the activity of new, untested analogs.
AI can also be integrated with other computational methods. For instance, ML potentials can be trained on high-accuracy QM data to perform MD simulations with the accuracy of quantum mechanics but at a fraction of the computational cost. AI can also aid in reaction prediction, suggesting possible outcomes or optimal synthesis routes for this compound derivatives. As the field advances, AI is expected to play an increasingly important role in both fundamental chemical research and applied areas like drug and materials design.
Table 4: Potential Applications of Machine Learning in this compound Research
| ML Model Type | Training Data | Predicted Property/Application |
| Random Forest | This compound analogs + experimental toxicity | Classification of new analogs as toxic or non-toxic |
| Neural Network | Molecular structures + QM-calculated energies | Prediction of molecular energies for rapid conformational analysis |
| Support Vector Machine | Docking scores + experimental binding data | Improved prediction of protein-ligand binding affinity |
| Generative Model (GAN) | Library of known active molecules | Design of novel this compound-like structures with desired properties |
Applications of Styrylglyoxal in Chemical Biology and Organic Synthesis Research
Styrylglyoxal as a Key Precursor in Complex Organic Molecule Synthesis
The reactivity of this compound's functional groups allows it to serve as a fundamental building block in the construction of intricate molecular architectures. Its utility spans the synthesis of biologically active compounds like prostaglandins (B1171923) and the creation of diverse heterocyclic systems.
Role in the Synthesis of Prostaglandins and Related Eicosanoids
Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids that play crucial roles in various bodily functions, including inflammation, blood flow, and the formation of blood clots. wikipedia.orgnih.gov Eicosanoids, a broader category that includes prostaglandins, are signaling molecules made from the oxidation of 20-carbon fatty acids. wikipedia.orgnih.gov The synthesis of these molecules is a key area of pharmaceutical research.
This compound has been utilized as a starting material in the synthesis of prostaglandin (B15479496) analogues. For instance, it can be used to afford 14-phenyl-9,12-diketo-13,14-dihydro-PGE1, a synthetic prostaglandin derivative. google.com The synthesis of prostaglandins often involves the creation of a five-carbon ring and the introduction of specific functional groups and stereochemistry, processes where a versatile precursor like this compound can be advantageous. wikipedia.orgwikipedia.org The biosynthesis of natural prostaglandins starts from arachidonic acid, which is converted through a series of enzymatic steps involving cyclooxygenase (COX) enzymes into various prostaglandins like PGF2α, PGE2, and PGD2. nih.govlibretexts.orgrose-hulman.eduqiagen.com Synthetic strategies often aim to replicate or modify these natural structures to create compounds with specific therapeutic properties. wikipedia.orgwikipedia.org
Utility in the Construction of Functionalized Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.com The development of efficient methods for their synthesis is a continuous focus of organic chemistry research. dovepress.comrsc.orgnih.govchemrxiv.org
This compound's reactive dicarbonyl system provides a versatile entry point for the construction of various functionalized heterocyclic systems. The presence of both an aldehyde and a ketone allows for selective reactions with a variety of nucleophiles, leading to the formation of diverse ring structures. This reactivity can be harnessed to synthesize a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. The ability to participate in multi-component reactions further enhances its utility, allowing for the rapid generation of molecular diversity from simple starting materials. nih.gov
Contribution to Asymmetric Catalysis and Synthesis
Asymmetric catalysis, the synthesis of a chiral compound that favors the formation of a specific enantiomer, is a critical technology in modern chemistry, particularly for the production of pharmaceuticals. numberanalytics.comchiralpedia.comlibretexts.org Many drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. numberanalytics.com
This compound's prochiral nature makes it a suitable substrate for asymmetric transformations. Chiral catalysts, including metal complexes and organocatalysts, can be employed to control the stereochemical outcome of reactions involving this compound, leading to the enantioselective synthesis of valuable chiral building blocks. cardiff.ac.ukyork.ac.ukunipd.it For example, the asymmetric reduction of the ketone functionality or the enantioselective addition of nucleophiles to the aldehyde can be achieved with high levels of stereocontrol. harvard.edu These chiral products can then be utilized in the synthesis of complex, enantiomerically pure target molecules. nih.govepfl.ch
This compound in Mechanistic Biochemical Investigations
Beyond its role in synthesis, the reactivity of this compound makes it a valuable tool for studying biological processes at the molecular level. It can be used to probe interactions between biomolecules and to develop chemical probes for identifying protein targets.
Probing Biomolecular Interactions and Modification Mechanisms
Understanding how small molecules interact with biological macromolecules like proteins and nucleic acids is fundamental to drug discovery and chemical biology. nih.govjournalajbgmb.comdiscoveracs.org Techniques such as fluorescence spectroscopy and mass photometry are often used to quantify these interactions. nih.govrefeyn.comnih.gov
The electrophilic nature of this compound's dicarbonyl moiety allows it to react with nucleophilic residues in biomolecules, such as the side chains of lysine (B10760008) and arginine amino acids in proteins. This reactivity can be exploited to study the binding sites and modification mechanisms of proteins. By observing how this compound modifies a protein, researchers can gain insights into the protein's structure and function. This information is crucial for understanding disease pathways and for the rational design of new therapeutic agents.
Development of Chemical Probes Based on this compound Scaffolds
Chemical probes are small molecules used to study and manipulate biological systems. thermofisher.krnih.gov They are essential tools in drug discovery for validating new molecular targets. thermofisher.krnih.govchemicalprobes.orgyoutube.com An ideal chemical probe is potent, selective, and has a known mechanism of action. nih.gov
The this compound scaffold can be chemically modified to create a variety of chemical probes. rsc.org By incorporating reporter tags, such as fluorescent dyes or biotin, onto the this compound framework, researchers can develop probes for activity-based protein profiling (ABPP) and target identification. nih.govmdpi.comfrontiersin.org These probes can be used to covalently label and identify the protein targets of a particular compound or to screen for new enzyme inhibitors. nih.gov The development of probes with photoaffinity labels allows for the covalent capture of interacting proteins upon UV irradiation, providing a powerful method for mapping protein-ligand interactions in complex biological samples. researchgate.net
Advanced Chemical Biology Explorations Utilizing this compound Derivatives
This compound, more commonly known in the scientific literature as phenylglyoxal (B86788), has emerged as a pivotal chemical tool for exploring complex biological systems. psu.eduwikipedia.org Its utility stems from its ability to act as a chemical probe, specifically targeting and covalently modifying certain amino acid residues within proteins. papyrusbio.comsigmaaldrich.com Phenylglyoxal is particularly recognized for its high selectivity in reacting with the guanidino group of arginine residues. tandfonline.compnas.orgnih.govnih.gov This specific reactivity has been harnessed to identify essential arginine residues in numerous enzymes, often located at active sites or binding domains for negatively charged substrates and cofactors. psu.eduscispace.com
To expand its application in chemical biology, researchers have synthesized various derivatives of phenylglyoxal. sigmaaldrich.com By attaching reporter tags such as fluorophores (e.g., rhodamine) or affinity labels (e.g., biotin) to the phenylglyoxal scaffold, scientists have created powerful probes for visualizing, identifying, and isolating target proteins from complex biological mixtures. researchgate.netcaymanchem.commdpi.com For instance, rhodamine-phenylglyoxal (Rh-PG) allows for the fluorescent detection of modified proteins on western blots, while biotin-phenylglyoxal enables their enrichment and subsequent identification via mass spectrometry. researchgate.netmdpi.com These advanced derivatives have transformed phenylglyoxal from a simple inhibitor into a versatile platform for activity-based protein profiling and studying protein modifications like citrullination. researchgate.net
Modulation of Protein-Protein Interactions by this compound Analogs
The modulation of protein-protein interactions (PPIs) is a cornerstone of chemical biology, aiming to control cellular processes by influencing how proteins associate with one another. kisti.re.krwikipedia.org While this compound (phenylglyoxal) is primarily known as an arginine-modifying reagent rather than a classical PPI modulator like a "molecular glue," its application provides significant insights into these interactions. The covalent modification of arginine residues, which are frequently located on protein surfaces due to their charge, can effectively disrupt PPIs by altering the electrostatic and steric properties of the protein interface. sigmaaldrich.comontosight.ai
The study of the type II calmodulin-dependent protein kinase provides a clear example of how phenylglyoxal can be used to probe PPIs. nih.gov The inactivation of this kinase by phenylglyoxal is highly dependent on the enzyme's conformational state, which is influenced by its interaction with the modulator protein calmodulin. nih.gov The presence of calmodulin and Ca2+ ions stimulates the modification reaction, indicating that the binding of calmodulin exposes the reactive arginine residue or increases its accessibility. nih.gov This demonstrates that phenylglyoxal's reactivity can be sensitive to the dynamic changes that occur during protein-protein association, making it a useful tool to study the structural consequences of such interactions. nih.gov
Furthermore, phenylglyoxal-based footprinting, coupled with mass spectrometry, can be employed to map the surfaces of protein-protein interactions. researchgate.net By comparing the modification pattern of a protein in its free form versus its complexed form, researchers can identify which arginine residues are shielded by the binding partner and thus reside at the interaction interface. researchgate.net
Advanced this compound analogs equipped with reporter groups have been developed to further explore protein interactions. These probes allow for the labeling and identification of proteins involved in specific interactions or cellular states.
Table 1: Examples of Phenylglyoxal (this compound) Derivatives Used as Chemical Probes
| Probe Name | Reporter Group | Application | Reference(s) |
| Rhodamine-phenylglyoxal (Rh-PG) | Rhodamine (Fluorophore) | Fluorescent detection and visualization of citrullinated proteins. | researchgate.net, caymanchem.com |
| Biotin-phenylglyoxal (Biotin-PG) | Biotin (Affinity Tag) | Enrichment and pull-down of citrullinated proteins for mass spectrometry analysis. | researchgate.net |
| 4-Azidophenylglyoxal (APG) | Azide | Photo-crosslinking agent; allows for "click" chemistry attachment of other tags (e.g., biotin, fluorophores) post-modification. | sigmaaldrich.com, mdpi.com |
| Triazolyl-phenylglyoxal Reagents | Various (e.g., Biotin, Cy3) | Introduced via copper-catalyzed azide-alkyne cycloaddition (click chemistry) for versatile labeling of proteins at arginine residues. | sigmaaldrich.com |
This table summarizes various derivatives of phenylglyoxal and their applications as chemical probes in biological research.
Enzyme Function Elucidation through this compound Interactions
The specific and often irreversible inactivation of enzymes by this compound (phenylglyoxal) makes it an invaluable reagent for elucidating enzyme function and mechanism. psu.edutandfonline.com By targeting essential arginine residues, phenylglyoxal acts as a potent inhibitor, allowing researchers to identify amino acids critical for catalytic activity or substrate binding. scispace.comnih.gov The process of inactivation typically follows pseudo-first-order kinetics, and the rate of inactivation can provide quantitative insights into the reactivity of the targeted arginine residue. researchgate.netnih.gov
A common strategy to confirm that modification occurs at a functional site is through protection experiments. nih.govresearchgate.net The presence of a substrate, a competitive inhibitor, or a cofactor often protects the enzyme from inactivation by phenylglyoxal. researchgate.netcapes.gov.brnih.gov This protection occurs because the binding of the natural ligand physically blocks the reagent's access to the essential arginine residue within the active site. researchgate.netnih.gov Such experiments have provided compelling evidence for the role of arginine in the binding of negatively charged molecules, such as phosphate (B84403) groups in nucleotides (like ATP and ADP) or carboxylate groups in substrates. nih.govcapes.gov.br
Phenylglyoxal has been successfully used to probe the function of a wide array of enzymes:
Creatine (B1669601) Kinase (CK): Modification by phenylglyoxal causes complete inactivation, and studies have shown this is due to the modification of specific arginine residues (Arg-129, Arg-131, Arg-291) within the nucleotide-binding site. nih.govpnas.org The binding of Mg2+-ADP was found to prevent this inactivation. nih.gov
Aldolase (B8822740): Phenylglyoxal irreversibly inhibits rabbit muscle aldolase by modifying a single, essential arginine residue per subunit, highlighting its role in the enzyme's catalytic mechanism. tandfonline.com
DNA and RNA Polymerases: Phenylglyoxal strongly inhibits these enzymes by interfering with their template-binding function, suggesting the presence of a critical arginine at the template binding site across diverse species. nih.gov
Alkaline Phosphatase: The inactivation of alkaline phosphatase from green crab by phenylglyoxal suggests an essential arginine residue is located at the active site. kisti.re.krnih.gov
Nitroalkane Oxidase: Inactivation by phenylglyoxal is rapid and site-directed, with a competitive inhibitor providing full protection, pointing to an essential arginine in the active site likely involved in substrate binding. tandfonline.com
The kinetic data from these inactivation studies are crucial for understanding the chemical environment of the enzyme's active site.
Table 2: Kinetic Data for Enzyme Inactivation by Phenylglyoxal (this compound)
| Enzyme | Organism/Source | Inactivation Rate Constant (k_inact) | Conditions | Protection Observed | Reference(s) |
| Nitroalkane Oxidase | Fusarium oxysporum | 14.3 M⁻¹ min⁻¹ | pH 7.3, 30°C | Yes (by Valerate) | tandfonline.com |
| Red Cell Anion Transport Protein (Band 3) | Human Erythrocyte Ghosts | 0.0165 s⁻¹ (at 13.5 mM PG) | pH 10.3, 25°C | Yes (by reversible inhibitors) | psu.edu |
| Phosphoglucose Isomerase | Rabbit Muscle | Biphasic inactivation | Slightly alkaline pH | Yes (by competitive inhibitors) | nih.gov |
| Succinic Semialdehyde Dehydrogenase | Bovine Brain | Apparent 2nd order rate constant: 30 M⁻¹ s⁻¹ | - | Yes (by NAD⁺) | researchgate.net |
This table presents selected kinetic findings from studies where phenylglyoxal was used to inactivate specific enzymes, providing insights into their functional mechanisms.
Table of Mentioned Compounds
Advanced Analytical Characterization Techniques for Styrylglyoxal and Its Products
Hyphenated Chromatographic-Spectrometric Methods for Comprehensive Styrylglyoxal Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for resolving and identifying components in complex mixtures where this compound is present. nih.govwikipedia.org These approaches leverage the separation power of chromatography with the identification capabilities of spectrometry.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. wikipedia.orgimist.ma For a polar compound like this compound, direct analysis is challenging due to its low volatility. Therefore, chemical derivatization is a required step to convert it into a more volatile and thermally stable derivative suitable for GC analysis. nih.govresearchgate.net
A common strategy involves derivatizing the dicarbonyl functional groups with reagents like o-phenylenediamine (B120857) (OPD) or other diamine compounds. This reaction forms a stable, more volatile quinoxaline (B1680401) derivative. nih.gov The resulting derivative can then be separated from other components in the sample mixture on a GC column and subsequently analyzed by the mass spectrometer.
The mass spectrometer fragments the derivatized this compound in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. imist.ma This spectrum, along with the chromatographic retention time, allows for confident identification and quantification. The analysis of similar dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) by GC-MS after derivatization is a well-established method, providing a strong precedent for its application to this compound. nih.gov
Table 1: Illustrative GC-MS Derivatization Reaction for this compound
| Analyte | Derivatizing Agent | Product | Key Features for GC-MS |
| This compound | o-Phenylenediamine (OPD) | 2-Styrylquinoxaline | Increased volatility, thermal stability, characteristic mass spectrum. |
This table is illustrative and based on established methods for similar dicarbonyl compounds.
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and thermally labile compounds like this compound, often without the need for derivatization. wikipedia.orgthermofisher.commeasurlabs.com LC separates the analyte from the sample matrix, and the mass spectrometer provides sensitive and selective detection. wikipedia.org
For enhanced sensitivity and structural confirmation, derivatization can still be employed. Reagents such as o-phenylenediamine (OPD) react with this compound to form a quinoxaline derivative that is not only readily ionizable but also possesses a chromophore, enabling UV detection as well. nih.gov This approach has been successfully used for quantifying methylglyoxal in biological tissues. nih.gov
Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and is considered a gold standard for quantitative analysis. researchgate.net In this technique, the molecular ion of the this compound derivative is selected in the first mass analyzer, fragmented, and a specific fragment ion is monitored in the second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits, making it ideal for tracing this compound and its products in complex biological or environmental samples. mdpi.com
Table 2: Predicted Molecular Ions for LC-MS Analysis of this compound and its OPD Derivative
| Compound | Chemical Formula | Exact Mass | Expected [M+H]⁺ Ion (m/z) |
| This compound | C₈H₆O₂ | 134.0368 | 135.0441 |
| 2-Styrylquinoxaline | C₁₆H₁₂N₂ | 232.1000 | 233.1073 |
Calculated values based on molecular formulas.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including this compound and its various reaction products. msu.eduresearchgate.net Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C) within a molecule. msu.edunih.gov
For this compound, ¹H NMR would reveal distinct signals for the protons on the vinyl group, the aromatic ring, and the aldehyde group. The splitting patterns (multiplicity) of these signals would confirm the neighboring protons, providing definitive structural information. sci-hub.se ¹³C NMR would complement this by identifying the carbon skeleton, including the characteristic signals for the ketone and aldehyde carbonyl carbons. researchgate.net
When this compound reacts to form new products, NMR is crucial for characterizing their structures. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can map out the entire molecular structure, which is essential for identifying unknown adducts or transformation products in a sample. researchgate.net While NMR is less sensitive than MS, it can be coupled with LC (LC-NMR) to analyze purified fractions of a complex mixture, combining the separation power of LC with the definitive structural insight of NMR. wikipedia.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) |
| Vinylic (-CH=CH-) | 6.5 - 7.8 | Doublets (d) |
| Aromatic (Ar-H) | 7.4 - 8.0 | Multiplet (m) |
Predicted values are estimates based on standard chemical shift ranges for similar functional groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization of this compound Species
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). bioanalysis-zone.comchromatographyonline.com This precision allows for the determination of the elemental formula of an ion. uni-rostock.de For a compound like this compound (C₈H₆O₂), the exact mass is 134.0368 Da. An LRMS instrument might identify this as a nominal mass of 134, which could correspond to numerous other chemical formulas. In contrast, HRMS can measure the mass with sufficient accuracy (e.g., 134.0365 Da) to confidently confirm C₈H₆O₂ as the elemental composition, distinguishing it from other isobaric compounds. bioanalysis-zone.com
This capability is critically important when identifying unknown products formed from this compound reactions in complex matrices. By obtaining the exact mass of a product, researchers can determine its elemental formula, providing the first and most crucial piece of information in the structural elucidation puzzle. labmanager.com When coupled with LC for separation (LC-HRMS), this technique enables the screening and identification of a wide array of potential this compound-related species in a single analysis, making it a powerful tool for metabolomics and reaction monitoring. mdpi.com
Bioinformatic and Chemometric Approaches for this compound-Related Analytical Data Analysis
The analysis of this compound and its products using techniques like LC-MS and NMR can generate vast and complex datasets. nih.gov Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. wikipedia.orgresearchgate.net Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to analyze the data, identify patterns, and build predictive models. nih.govresearchgate.net For instance, PCA could be used to differentiate between samples exposed and not exposed to this compound by analyzing their entire metabolic profiles obtained from LC-HRMS, even if hundreds of variables are present.
Bioinformatics tools are essential for placing the analytical findings into a biological context. msu.edu When this compound-protein adducts or metabolites are identified by MS or NMR, bioinformatics databases can help to understand the affected metabolic pathways or the functional significance of the modified proteins. msu.edu The integration of chemometric and bioinformatic approaches allows researchers to move from raw analytical data to a deeper understanding of the system-level effects of this compound. msu.edu
Degradation and Stability Research of Styrylglyoxal in Controlled Environments
Mechanistic Pathways of Styrylglyoxal Degradation
While specific research on the degradation pathways of this compound is not extensively detailed in the public domain, inferences can be drawn from the behavior of structurally similar compounds, such as cinnamaldehyde and other aromatic glyoxals. The degradation of this compound is likely to proceed through several key mechanistic pathways, primarily involving its aldehyde and α,β-unsaturated functionalities.
One probable degradation pathway is oxidation . Similar to cinnamaldehyde, the aldehyde group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen, especially under conditions of light or in the presence of catalysts. A study on cinnamaldehyde oxidation revealed a three-step process: formation of peroxides, their thermal decomposition leading to complex oxidation reactions, and subsequent rapid oxidation that can even pose an explosion hazard under certain conditions. The main oxidation products of cinnamaldehyde include benzaldehyde, benzoic acid, and cinnamic acid, suggesting that this compound could similarly degrade into analogous products.
Another significant pathway is likely to be reactions involving the α,β-unsaturated system . The double bond conjugated with the two carbonyl groups makes this part of the molecule susceptible to nucleophilic addition reactions. In a research environment, various nucleophiles present in the system, such as water or buffer components, could add across the double bond, leading to the formation of adducts and subsequent degradation products.
Furthermore, photodegradation could be a relevant pathway, particularly for a conjugated system like this compound. Exposure to light, especially UV radiation, can provide the energy needed to initiate photochemical reactions, leading to isomerization, cyclization, or fragmentation of the molecule.
Finally, thermal degradation can occur at elevated temperatures. The stability of related compounds like cinnamaldehyde is known to be temperature-dependent, with higher temperatures accelerating oxidation and decomposition reactions nih.gov.
Investigation of Environmental and Experimental Factors Influencing this compound Stability
The stability of this compound in a controlled research environment is influenced by a multitude of factors. Understanding and controlling these factors are paramount for maintaining the integrity of the compound during experiments.
Key Factors Influencing this compound Stability:
| Factor | Influence on Stability | Research Findings on Analogous Compounds |
| Oxygen | Highly detrimental. The presence of oxygen can lead to rapid oxidative degradation. | Cinnamaldehyde is reported to be very unstable in an oxygen atmosphere but stable under a nitrogen atmosphere rsc.orgresearchgate.net. |
| Temperature | Increased temperature generally accelerates degradation rates. | For cinnamaldehyde, a rise in temperature increases the rate of oxidation and the formation of peroxides and epoxides nih.gov. |
| Light | Exposure to light, particularly UV radiation, can induce photochemical degradation. | Aromatic compounds, in general, are susceptible to photolysis, which can be a significant loss process in experimental chambers acs.org. |
| pH | The pH of the medium can influence the rate of hydrolysis and other reactions. | The stability of cinnamaldehyde nanoemulsions was found to be stable against pH, suggesting that the formulation can protect the compound researchgate.net. However, in solution, pH can play a more direct role in degradation. |
| Solvent/Matrix | The chemical nature of the solvent or experimental matrix can affect stability. | Aryl glyoxals are noted to exist in a hydrated form, and their reactivity is influenced by the surrounding medium nih.gov. |
Research on cinnamaldehyde has shown that both temperature and oxygen concentration are critical factors in its oxidation nih.gov. The activation energy for cinnamaldehyde oxidation was found to be low, indicating its susceptibility to oxidation even at room temperature nih.gov. This underscores the importance of carefully controlling these parameters in any research involving this compound.
Strategies for Mitigating Degradation in this compound-Related Research Systems
To ensure the reliability and reproducibility of research involving this compound, it is essential to implement strategies that minimize its degradation. Based on the understanding of its potential degradation pathways and stability-influencing factors, the following mitigation strategies can be employed:
Inert Atmosphere: Conducting experiments under an inert atmosphere, such as nitrogen or argon, is a primary strategy to prevent oxidative degradation. This is supported by findings that cinnamaldehyde is stable under a nitrogen atmosphere rsc.orgresearchgate.net.
Temperature Control: Maintaining low temperatures during storage and experimentation can significantly slow down the rate of degradation. For instance, storing stock solutions and reaction mixtures at reduced temperatures (e.g., in a refrigerator or on ice) can enhance the stability of the compound.
Light Protection: Protecting this compound solutions and experimental setups from light by using amber-colored glassware or by working in a dark environment can prevent photochemical reactions.
pH and Buffer Selection: Careful selection of the buffer system and maintaining an optimal pH can help to minimize pH-dependent degradation pathways. The choice of buffer components should also be considered to avoid any potential reactions with the this compound molecule.
Use of Antioxidants: In some applications, the addition of a suitable antioxidant could be considered to quench radical-mediated oxidation processes. However, the potential for the antioxidant to interfere with the experiment must be carefully evaluated.
Encapsulation: For certain applications, encapsulation techniques, such as the use of nanoemulsions, could be explored to enhance the stability of this compound against environmental factors researchgate.net. This approach has been shown to be effective for stabilizing cinnamaldehyde researchgate.net.
By implementing these strategies, researchers can minimize the degradation of this compound, thereby ensuring the accuracy and validity of their experimental results.
Q & A
Q. What are the established synthetic routes for styrylglyoxal, and how can purity be optimized?
this compound is synthesized via oxidation of benzalacetone using selenous acid in a dioxane-water mixture. Key parameters include maintaining stoichiometric ratios (e.g., 106 g benzalacetone to 100 g selenous acid) and controlling reaction temperature to avoid over-oxidation. Purity optimization involves post-synthesis purification via distillation or recrystallization, validated by NMR and UV spectroscopy for structural confirmation .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) at 60–100 MHz (in CDCl₃ or CD₃OD with TMS reference) and UV spectroscopy (in methanol) are critical. For this compound, key NMR signals include vinyl proton resonances (δ 6.5–7.5 ppm) and aldehyde proton peaks (δ 9.5–10.5 ppm). UV spectra typically show absorbance maxima near 250–300 nm due to conjugated carbonyl systems .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
this compound, like other α-dicarbonyl compounds, requires handling in fume hoods with nitrile or neoprene gloves. Airborne concentration monitoring and immediate decontamination of spills with alkaline solutions (e.g., sodium bicarbonate) are advised. Emergency eyewash stations and safety showers must be accessible .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in prostaglandin syntheses using this compound?
In prostaglandin F₁ synthesis, this compound acts as a key intermediate in cyclodehydration and Wittig reactions. Stereoselectivity is achieved by optimizing borohydride reduction conditions (e.g., temperature, solvent polarity) and using chiral auxiliaries. Epimerization at C11 and C15 positions must be monitored via chiral HPLC or polarimetry .
Q. What strategies resolve contradictions in kinetic data for this compound-mediated reactions?
Discrepancies in reaction rates or product distributions often arise from solvent polarity effects or competing pathways (e.g., aldol condensation vs. Michael addition). Control experiments with deuterated solvents or radical traps can isolate mechanistic pathways. Statistical tools like Arrhenius analysis and multivariate regression help validate kinetic models .
Q. How does this compound compare to methylglyoxal in reactivity and biological implications?
this compound’s extended conjugation enhances electrophilicity compared to methylglyoxal, leading to faster Schiff base formation with lysine residues. However, its lower bioavailability in vivo limits cross-linking studies. Comparative assays using LC-MS/MS can quantify adduct formation rates in protein glycation models .
Methodological Best Practices
Q. What reporting standards ensure reproducibility in this compound-based studies?
Include detailed experimental protocols (e.g., reagent grades, instrument calibration data) in supplementary materials. For novel compounds, provide full NMR assignments, HRMS data, and crystallographic parameters. Cross-reference synthetic steps with established methods (e.g., selenous acid oxidations) to align with prior literature .
Q. How should researchers design experiments to minimize artifact formation in this compound reactions?
Pre-purify starting materials to remove trace metals or peroxides. Use inert atmospheres (N₂/Ar) and radical inhibitors (e.g., BHT) in free-radical-prone reactions. Monitor reaction progress via TLC or inline IR spectroscopy to terminate reactions before side-product dominance .
Data Interpretation and Validation
Q. What analytical workflows validate this compound incorporation into complex organic frameworks?
Combine HRMS for molecular formula confirmation, 2D NMR (COSY, HSQC) for connectivity analysis, and X-ray crystallography for absolute configuration. For unstable intermediates, low-temperature NMR or trapping agents (e.g., hydroxylamine for carbonyls) improve detection .
Q. How can computational modeling complement experimental studies of this compound reactivity?
Density Functional Theory (DFT) calculations predict reaction energetics (e.g., activation barriers for cyclization steps). Molecular docking simulations elucidate this compound’s interactions with biological targets, such as glutathione transferases, guiding inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
